Tert-butyl (5R)-4-(hydroxymethyl)-2,2-dimethyl-5-pentadec-1-enyl-1,3-oxazolidine-3-carboxylate
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Overview
Description
"Tert-butyl (5R)-4-(hydroxymethyl)-2,2-dimethyl-5-pentadec-1-enyl-1,3-oxazolidine-3-carboxylate" is a chemically synthesized compound. This type of compound often plays a role in the synthesis of biologically active compounds or as intermediates in various chemical reactions.
Synthesis Analysis
The synthesis of similar tert-butyl oxazolidine derivatives typically involves multiple steps, starting from basic amino acids or their derivatives. For example, Studer et al. (1995) describe the synthesis of a related compound, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, using L-alanine and other reagents (Studer, Hintermann, & Seebach, 1995). These processes often involve steps like acylation, reduction, and enantioselective synthesis.
Molecular Structure Analysis
The molecular structure of tert-butyl oxazolidine derivatives is characterized by X-ray diffraction studies. Sanjeevarayappa et al. (2015) performed such an analysis on a related compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, revealing detailed insights into the compound's crystal system and molecular geometry (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Chemical Reactions and Properties
Tert-butyl oxazolidine derivatives are often used as intermediates in various chemical reactions. For example, Zhao et al. (2017) describe the use of a tert-butyl oxazolidine derivative in the synthesis of biologically active compounds (Zhao, Guo, Lan, & Xu, 2017). These compounds can participate in reactions like nucleophilic substitution, oxidation, and reduction.
Physical Properties Analysis
The physical properties of such compounds, including melting point, solubility, and crystalline structure, are typically determined through experimental analyses like X-ray diffraction, as shown in studies by Sanjeevarayappa et al. (2015) (Sanjeevarayappa et al., 2015).
Scientific Research Applications
Synthesis and Biological Activity
- Tert-butyl (5R)-4-(hydroxymethyl)-2,2-dimethyl-5-pentadec-1-enyl-1,3-oxazolidine-3-carboxylate is used in the synthesis of biologically active compounds. For example, a variant of this compound was used in the synthesis of D-ribo-phytosphingosine, involving a high-yield process with microwave-enhanced cross metathesis as a key step (Lombardo et al., 2006).
- This compound or its derivatives have been used to create functionalized amino acid derivatives with potential as anticancer agents. For instance, specific derivatives showed significant cytotoxicity against human cancer cell lines, such as ovarian and oral cancers (Kumar et al., 2009).
Chemical Synthesis and Applications
- The compound plays a role in the efficient synthesis of other chemically significant molecules. One study details its application in the preparation of various enantiomerically pure compounds, highlighting its versatility in organic synthesis (Studer et al., 1995).
- It serves as a key intermediate in the synthesis of biotin, a crucial vitamin involved in metabolic processes. The synthesis process includes several steps such as esterification, Boc protection, and Corey-Fuchs reaction, demonstrating the compound's utility in complex organic syntheses (Liang et al., 2016).
Conformational Studies
- This chemical is also relevant in conformational studies of organic molecules. For example, a derivative was used to examine the molecular structure and hydrogen bonding patterns, contributing to the understanding of molecular interactions and stability (Kolter et al., 1996).
Enantioselective Synthesis
- It has been utilized in the enantioselective synthesis of pharmaceutical compounds, demonstrating its importance in creating drugs with specific chirality for improved efficacy (Davies et al., 2004).
Safety And Hazards
As with any chemical compound, appropriate safety measures should be taken when handling. Without specific information, it’s hard to predict the exact hazards.
Future Directions
The future directions would depend on the specific applications and research surrounding this compound.
properties
IUPAC Name |
tert-butyl (5R)-4-(hydroxymethyl)-2,2-dimethyl-5-pentadec-1-enyl-1,3-oxazolidine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H49NO4/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-22(21-28)27(26(5,6)30-23)24(29)31-25(2,3)4/h19-20,22-23,28H,7-18,21H2,1-6H3/t22?,23-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHUQQFNFRTUSM-OZAIVSQSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC=C[C@@H]1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H49NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 71433706 |
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